Polyphloretin phosphate
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Overview
Description
A polymeric mixture of polyesters of phosphoric acid and phloretin. It blocks some cellular responses to prostaglandins.
Scientific Research Applications
Interaction with Prostaglandin
Polyphloretin phosphate (PPP) has been studied for its effect on human cutaneous reactions induced by prostaglandin E1 (PGE1). PPP reduced the magnitude of erythema caused by PGE1, indicating a potential role in modulating prostaglandin-induced skin reactions (Søndergaard & Jørgensen, 2006).
Inhibition of Histamine Release
Research has shown that PPP inhibits histamine release from rat mast cells and reduces the formation of slow-reacting substances. This suggests a potential use of PPP in conditions involving histamine release and related allergic reactions (Strandberg, 2009).
Effects on Uterine Smooth Muscle
PPP's effects on uterine smooth muscle have been explored, showing its potential as a non-specific and reversible antagonist of uterotonic activities. This suggests possible applications in modulating uterine muscle contractions (Adebiyi, Prasad, & Adaikan, 2002).
Phosphate Dynamics in Algae
Studies on algae, such as Parachlorella kessleri, have highlighted the relationship between polyphosphate accumulation and dense bodies. This research contributes to understanding phosphate dynamics in algae, which could have implications in biological wastewater treatment and other environmental applications (Ota et al., 2016).
Phosphorus Uptake in Microalgae
Research on Chlorella vulgaris indicates that high phosphate levels in the culture enhance lipid synthesis while decreasing starch synthesis. This finding is significant in the context of using microalgae for phosphorus removal from wastewater and biodiesel production (Zhu et al., 2015).
properties
CAS RN |
9014-72-6 |
---|---|
Product Name |
Polyphloretin phosphate |
Molecular Formula |
C15H17O9P |
Molecular Weight |
372.26 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid |
InChI |
InChI=1S/C15H14O5.H3O4P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20;1-5(2,3)4/h1-2,4-5,7-8,16-17,19-20H,3,6H2;(H3,1,2,3,4) |
InChI Key |
RLMSQWIGQNTPCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Other CAS RN |
9014-72-6 |
synonyms |
Phosphate, Polyphloretin Polyphloretin Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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